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Compound of Interest

6-Bromo-2-cyclopropylquinoline-4-
Compound Name:
carboxylic acid

cat. No.: B1267072

CAS Number: 313241-16-6

For Correspondence: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-2-cyclopropylquinoline-
4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. While specific
experimental data on this exact molecule is limited in publicly accessible literature, this
document extrapolates from closely related analogues and established synthetic
methodologies to provide a detailed resource for researchers. The guide covers its chemical
identity, potential synthetic routes based on classical quinoline syntheses, and its putative
biological relevance, particularly as a potential inhibitor of dihydroorotate dehydrogenase
(DHODH). Methodologies for key experimental procedures are detailed, and logical workflows
are visualized to aid in the design and execution of further research.

Chemical Identity and Properties

6-Bromo-2-cyclopropylquinoline-4-carboxylic acid is a quinoline derivative characterized by
a bromine substituent at the 6-position, a cyclopropyl group at the 2-position, and a carboxylic
acid at the 4-position. These features make it a subject of interest for structure-activity
relationship (SAR) studies in drug discovery.
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Property Value Source
CAS Number 313241-16-6 [1]
Molecular Formula C13H10BrNO:2 BenchChem
Molecular Weight 292.13 g/mol BenchChem

_ C1=CC2=C(C=C1Br)C(=CC(=
Canonical SMILES PubChem
N2)C3CC3)C(=0)0

CPGMJISXVAOPHO-
InChl Key PubChem
UHFFFAOYSA-N

White to off-white solid
Appearance ) N/A
(Predicted)

Poorly soluble in water; soluble
Solubility in organic solvents like DMSO N/A
and DMF (Predicted)

Potential Synthetic Pathways

The synthesis of 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid is not explicitly detailed
in readily available scientific literature. However, its structure lends itself to well-established
methods for quinoline synthesis, primarily the Pfitzinger and Doebner reactions.

Pfitzinger Reaction (Proposed)

The Pfitzinger reaction involves the condensation of an isatin derivative with a carbonyl
compound containing an a-methylene group under basic conditions. For the target compound,
this would involve the reaction of 5-bromoisatin with cyclopropyl methyl ketone.

Experimental Protocol (Hypothetical):

e Reaction Setup: To a solution of potassium hydroxide (2.0 eq.) in ethanol/water (3:1), add 5-
bromoisatin (1.0 eq.).

o Addition of Ketone: Slowly add cyclopropyl methyl ketone (1.2 eq.) to the reaction mixture.
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Reflux: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction

progress by Thin Layer Chromatography (TLC).

Work-up: After completion, cool the reaction mixture to room temperature and acidify with

concentrated hydrochloric acid to a pH of approximately 4-5.

Isolation: The precipitated product is collected by filtration, washed with water, and then with

a cold non-polar solvent (e.g., hexane or ether) to remove impurities.

Purification: The crude product can be further purified by recrystallization from a suitable

solvent system such as ethanol/water or by column chromatography.

5-Bromoisatin

[Cyclopropyl methyl keton

e

Condensation

6-Bromo-2-cyclopropyl-
quinoline-4-carboxylic acid

Click to download full resolution via product page

Caption: Proposed Pfitzinger synthesis of the target compound.

Doebner Reaction (Alternative Proposed)

The Doebner reaction provides an alternative route, typically involving an aniline, an aldehyde,

and pyruvic acid. For the synthesis of the target compound, a variation would be required, likely

using 4-bromoaniline, cyclopropanecarbaldehyde, and pyruvic acid.

Experimental Protocol (Hypothetical):

e Reactant Mixture: In a round-bottom flask, combine 4-bromoaniline (1.0 eq.),

cyclopropanecarbaldehyde (1.1 eq.), and pyruvic acid (1.2 eq.) in ethanol.
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o Reflux: Heat the mixture to reflux for 8-16 hours. Monitor the reaction by TLC.

o Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature,
which should induce precipitation of the product.

« |solation: Filter the solid product and wash thoroughly with cold ethanol and then water.

 Purification: Recrystallize the crude product from a suitable solvent like ethanol or a mixture
of DMF and water to obtain the pure compound.

Putative Biological Activity and Mechanism of
Action

While no specific biological data has been published for 6-Bromo-2-cyclopropylquinoline-4-
carboxylic acid, its structural features are present in compounds known to inhibit
dihydroorotate dehydrogenase (DHODH).

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of this
enzyme depletes the cellular pool of pyrimidines, which are essential for DNA and RNA
synthesis, thereby halting cell proliferation. This makes DHODH an attractive target for the
development of anticancer and antiviral agents.

The general pharmacophore for quinoline-4-carboxylic acid-based DHODH inhibitors includes:

¢ A hydrophobic group at the C2 position. The cyclopropy! group in the target compound fits
this requirement.

o A carboxylic acid at the C4 position, which is crucial for binding to the enzyme's active site.

o Substituents on the benzo portion of the quinoline ring can modulate activity and
pharmacokinetic properties. The bromine at the C6 position is a common substituent in
medicinal chemistry used to explore SAR.

Structure-Activity Relationship (SAR) Insights from Analogues:
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Studies on similar quinoline carboxylic acids have shown that bulky, hydrophobic substituents
at the C2 position are necessary for potent DHODH inhibition. The carboxylic acid at the C4
position is critical for activity, likely forming key interactions with the enzyme.
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Caption: Putative mechanism of action via DHODH inhibition.

Experimental Protocol for DHODH Inhibition Assay
(General)

This protocol outlines a general procedure for evaluating the inhibitory activity of a compound
against human DHODH.

e Enzyme and Substrate Preparation: Recombinant human DHODH is expressed and purified.
A reaction buffer is prepared containing a suitable detergent, and the substrates
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(dihydroorotate and a suitable electron acceptor like decylubiquinone) are prepared in
appropriate solvents.

» Assay Procedure:

[¢]

Add the test compound (dissolved in DMSO) at various concentrations to a 96-well plate.

[e]

Add the enzyme solution and incubate for a pre-determined time at room temperature.

o

Initiate the reaction by adding the substrates.

[¢]

Monitor the reduction of a colorimetric or fluorometric probe that is coupled to the oxidation
of dihydroorotate over time using a plate reader.

o Data Analysis:
o Calculate the initial reaction rates from the kinetic reads.
o Plot the percentage of inhibition against the logarithm of the compound concentration.

o Determine the ICso value by fitting the data to a four-parameter logistic equation.

Parameter Description

Recombinant human Dihydroorotate

Enzyme

Dehydrogenase (hDHODH)
Substrates Dihydroorotate, Decylubiquinone
Detection Method Spectrophotometric or Fluorometric
Endpoint ICso (half-maximal inhibitory concentration)

Conclusion and Future Directions

6-Bromo-2-cyclopropylquinoline-4-carboxylic acid represents an intriguing scaffold for
medicinal chemistry research. Based on the well-established synthetic routes for quinolines
and the known SAR of related compounds as DHODH inhibitors, this molecule holds potential
as a starting point for the development of novel therapeutic agents. Future research should
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focus on the definitive synthesis and characterization of this compound, followed by in vitro
evaluation of its activity against DHODH and a panel of cancer cell lines. Subsequent
optimization of the structure based on these findings could lead to the discovery of potent and
selective drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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